molecular formula C23H24FNO3 B239713 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol

2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol

Cat. No. B239713
M. Wt: 381.4 g/mol
InChI Key: ZUTINSSXCVPLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as FMPPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of potential applications in various fields of research.

Mechanism of Action

2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol works by selectively binding to and activating estrogen receptors in the body. This activation leads to a range of biochemical and physiological effects, which can vary depending on the tissue type and the specific estrogen receptor subtype that is activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol can vary depending on the tissue type and the specific estrogen receptor subtype that is activated. In general, 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have a range of effects on various tissues, including the breast, bone, and brain. These effects can include changes in gene expression, cell proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol in lab experiments is its selective binding to estrogen receptors, which allows for more targeted and specific effects. However, one limitation of using 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol is its potential for off-target effects, which can vary depending on the specific tissue and receptor subtype.

Future Directions

There are several potential future directions for research on 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol. One area of interest is in the development of more selective and potent SERMs, which could have even greater potential for use in various fields of research. Another potential direction is in the use of 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol as a tool for studying the role of estrogen receptors in various tissues and disease states. Overall, the potential applications of 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol in scientific research are vast, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol involves several steps, starting with the reaction between 4-fluorobenzyl alcohol and 3-methoxybenzaldehyde to form the intermediate 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1-phenylethanol and ammonium acetate to form the final product, 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol.

Scientific Research Applications

2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been studied extensively for its potential use in scientific research. One of the main areas of research has been in the field of breast cancer, where 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has been shown to have potential as a treatment for estrogen receptor-positive breast cancer. 2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol has also been studied for its potential use in other areas of cancer research, as well as in the treatment of osteoporosis and other bone-related disorders.

properties

Product Name

2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C23H24FNO3/c1-27-22-9-5-8-19(14-25-15-21(26)18-6-3-2-4-7-18)23(22)28-16-17-10-12-20(24)13-11-17/h2-13,21,25-26H,14-16H2,1H3

InChI Key

ZUTINSSXCVPLAW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC(C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC(C3=CC=CC=C3)O

Origin of Product

United States

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